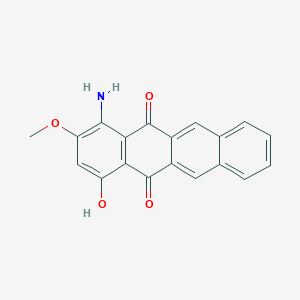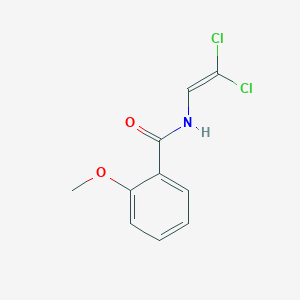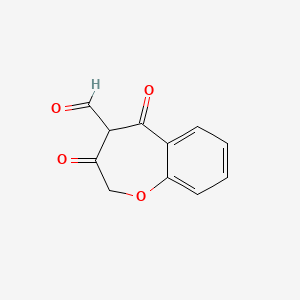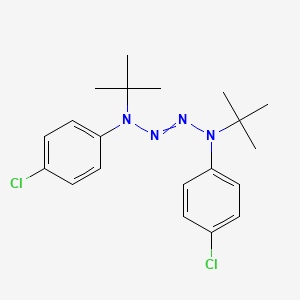
1,1,10,10-Tetraethoxydecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,10,10-Tetraethoxydecane is an organic compound with the molecular formula C18H38O4 It belongs to the class of ethers, specifically aliphatic ethers, characterized by the presence of four ethoxy groups attached to a decane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,10,10-Tetraethoxydecane typically involves the reaction of decane with ethanol in the presence of an acid catalyst. The process can be summarized as follows:
Starting Materials: Decane and ethanol.
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
1,1,10,10-Tetraethoxydecane can undergo several types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxy groups to alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers with different functional groups.
科学的研究の応用
1,1,10,10-Tetraethoxydecane has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of 1,1,10,10-Tetraethoxydecane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ethoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s activity. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
1,1,10,10-Tetramethoxydecane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,10,10-Tetraethoxyoctane: Similar structure but with a shorter carbon chain.
1,1,10,10-Tetraethoxydodecane: Similar structure but with a longer carbon chain.
Uniqueness
1,1,10,10-Tetraethoxydecane is unique due to its specific combination of ethoxy groups and decane backbone, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in diverse applications.
特性
CAS番号 |
63006-47-3 |
|---|---|
分子式 |
C18H38O4 |
分子量 |
318.5 g/mol |
IUPAC名 |
1,1,10,10-tetraethoxydecane |
InChI |
InChI=1S/C18H38O4/c1-5-19-17(20-6-2)15-13-11-9-10-12-14-16-18(21-7-3)22-8-4/h17-18H,5-16H2,1-4H3 |
InChIキー |
AJIYNSPZNUFHLV-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCCCCCCCC(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


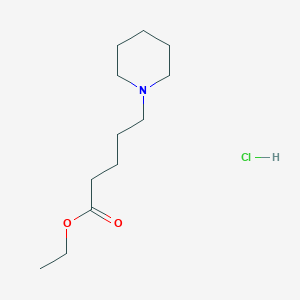

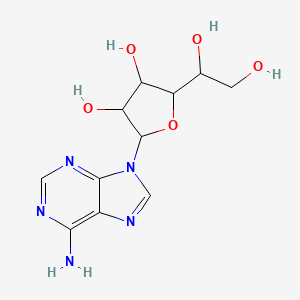
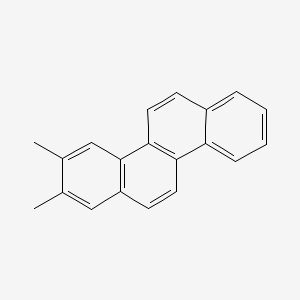
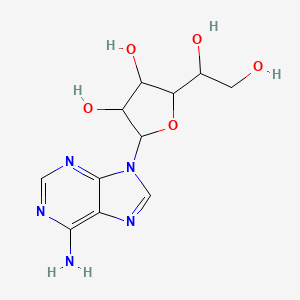
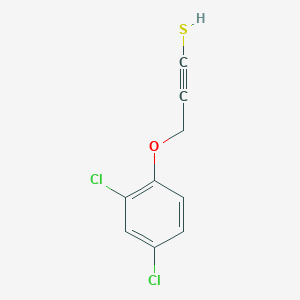
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
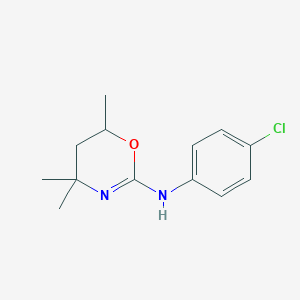
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)
